1-(3-Pyridyl)vinylboronic Acid Pinacol Ester
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Overview
Description
1-(3-Pyridyl)vinylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)vinylboronic Acid Pinacol Ester can be synthesized through various methods, including the hydroboration of alkynes and alkenes with pinacolborane. This reaction typically involves the use of a catalyst such as lithium or iron complexes to facilitate the addition of boron to the unsaturated bond . Another method involves the borylation of vinyl halides using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration or borylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Heck-Mizoroki Reaction: This reaction couples the boronic ester with an aryl halide in the presence of a palladium catalyst, leading to the formation of conjugated systems.
Protodeboronation: This reaction involves the removal of the boron group, typically using a radical approach, to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Heck-Mizoroki reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Heck-Mizoroki Reaction: Formation of conjugated dienes or trienes.
Protodeboronation: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Pyridyl)vinylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and receptor analogs.
Medicine: Utilized in the
Properties
Molecular Formula |
C13H18BNO2 |
---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-10(11-7-6-8-15-9-11)14-16-12(2,3)13(4,5)17-14/h6-9H,1H2,2-5H3 |
InChI Key |
YEMFGPXLAKEBOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CN=CC=C2 |
Origin of Product |
United States |
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